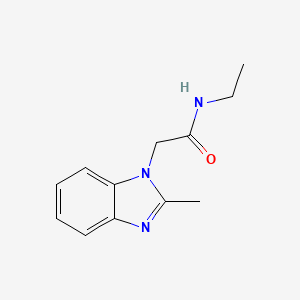
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as JNJ-40411813, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders. By modulating the activity of mGluR2, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the prefrontal cortex and hippocampus. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its specificity for mGluR2. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a non-opioid analgesic for the treatment of chronic pain. Another area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia. Additionally, further studies are needed to investigate the long-term effects of 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on neurotransmitter systems and neuronal plasticity.
Synthesemethoden
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process that involves the reaction of 1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with N,N-dimethylamine and thionyl chloride. The resulting intermediate is then treated with 2-methoxy-5-methylbenzoyl chloride to produce 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and pain management. In neuroscience, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In pain management, 1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a non-opioid analgesic.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-6-13(20-4)12(7-10)17-9-11(8-14(17)18)15(19)16(2)3/h5-7,11H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZSDMLLABNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)





![3-[(4-fluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7460668.png)

